3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole
Description
General Overview of Polycyclic Heterocyclic Compounds in Modern Chemical Science
Polycyclic heterocyclic compounds, organic molecules featuring multiple rings with at least one atom other than carbon, are fundamental to modern chemical science. openaccessjournals.com These structures are integral to a vast array of natural products, pharmaceuticals, and functional materials. wikipedia.org The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and chemical properties, leading to diverse reactivity and functionality. openaccessjournals.com More than half of all known organic compounds are classified as heterocyclic, highlighting their prevalence and importance. wikipedia.org In fields ranging from medicine to materials science, these compounds serve as versatile scaffolds for the development of novel molecules with tailored properties. msesupplies.com Their structural complexity and functional diversity continue to drive innovation across numerous scientific disciplines. openaccessjournals.com
Significance of Carbazole (B46965) and Pyrazole (B372694) Scaffolds in Organic and Materials Chemistry
The carbazole scaffold, a tricyclic aromatic amine, is a privileged structure in both organic and materials chemistry. researchgate.netrsc.org Its rigid, planar structure and electron-donating nitrogen atom contribute to unique photophysical and electronic properties. magtech.com.cn Consequently, carbazole derivatives are extensively utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. magtech.com.cnrsc.org In medicinal chemistry, the carbazole nucleus is a key component in a wide range of biologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net
Similarly, the pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is of significant interest. Pyrazole derivatives are known for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov In materials science, the electronic properties of the pyrazole ring make it a valuable building block for the creation of functional materials, including ligands for catalysis and components for molecular sensors. nih.gov The fusion of these two important scaffolds, carbazole and pyrazole, leads to novel heterocyclic systems with potentially enhanced or unique properties.
Contextualization of 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole within Complex Heterocyclic Architectures
The fusion of different heterocyclic rings can result in polyheterocyclic systems with improved physicochemical properties. researchgate.net this compound is a prime example of such a complex heterocyclic architecture, integrating the carbazole and pyrazole moieties. This fusion creates a rigid, planar system with an extended π-conjugated framework. The specific arrangement of the rings in the [4,3-a] fusion results in a unique electronic landscape, influencing its photophysical and electrochemical behavior. The phenyl substituent at the 3-position further modulates these properties through steric and electronic effects. The synthesis of such fused systems often involves multi-step reactions, including domino Diels-Alder reactions or intramolecular cyclizations, to construct the intricate tetracyclic core. nih.govbeilstein-archives.orgnih.gov
Current Research Landscape and Future Directions for Pyrazolo[4,3-a]carbazole Derivatives
The current research on pyrazolo[4,3-a]carbazole and its derivatives is primarily focused on exploring their potential in medicinal chemistry and materials science. For instance, various pyrazolocarbazole isomers have been investigated as potent kinase inhibitors, demonstrating their potential in cancer therapy. nih.gov The unique photophysical and electrochemical properties of carbazole-based systems suggest that pyrazolo[4,3-a]carbazole derivatives could be promising candidates for applications in organic electronics, such as OLEDs and sensors. nih.govresearchgate.netrsc.org
Future research is expected to focus on several key areas:
Synthesis of Novel Derivatives: The development of efficient and versatile synthetic methodologies to access a wider range of substituted pyrazolo[4,3-a]carbazoles is crucial for systematic structure-property relationship studies. researchgate.netresearchgate.netmdpi.com
Exploration of Biological Activities: Further investigation into the biological activities of these compounds, including their potential as enzyme inhibitors or receptor modulators, could lead to the discovery of new therapeutic agents. nih.govnih.gov
Advanced Materials Applications: A deeper understanding of the photophysical and electrochemical properties of these fused systems will enable the design of novel materials for applications in organic electronics, photovoltaics, and sensing. rsc.org
Computational Studies: Theoretical calculations can provide valuable insights into the electronic structure and properties of these molecules, guiding the design of new derivatives with optimized characteristics for specific applications. mdpi.com
The continued exploration of pyrazolo[4,a]carbazole derivatives holds significant promise for advancements in both biomedical and materials science. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2H-pyrazolo[4,3-a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3/c1-2-6-13(7-3-1)22-18-11-10-15-14-8-4-5-9-17(14)21-19(15)16(18)12-20-22/h1-12,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDNDJTXSFKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=C4C5=CC=CC=C5N=C4C3=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Strategic Retrosynthesis of the 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole Skeleton
A logical retrosynthetic analysis of the this compound skeleton prioritizes the disconnection of the most synthetically accessible bonds, often leaving the construction of a complex heterocyclic core as the final key step. In this context, the formation of the carbazole (B46965) ring via intramolecular cyclization is a robust and widely employed strategy.
The primary retrosynthetic disconnection targets the C4a-C4b and N9-C9a bonds of the carbazole moiety. This bond cleavage reveals a critical N-aryl-N-heteroaryl amine precursor. Specifically, this approach identifies a substituted N-phenyl-aminopyrazole as the key intermediate. This precursor is designed to undergo an intramolecular cyclization to forge the central pyrrole (B145914) ring of the carbazole system.
A further disconnection of this N-aryl-N-heteroaryl amine intermediate at the N-N bond is less common for pyrazoles but conceptually possible. However, the most synthetically viable approach involves disconnecting the N-C bond between the phenyl and pyrazole (B372694) rings. This leads back to two simpler building blocks: a functionalized 3-phenylpyrazole and a substituted phenyl ring, which can be coupled in a forward synthesis. This strategy allows for the early and controlled introduction of the C-3 phenyl group on the pyrazole ring, simplifying the challenge of late-stage functionalization.
Established and Emerging Synthetic Routes to the Pyrazolo[4,3-a]carbazole Core
Building upon the retrosynthetic blueprint, the forward synthesis focuses on the construction of the carbazole ring onto a pre-existing, appropriately functionalized 3-phenylpyrazole core. This approach leverages well-established methodologies for carbazole synthesis and adapts them to this specific heterocyclic template.
Cycloaddition and Annulation Reactions
Annulation reactions provide a powerful means to construct the carbazole ring system. One of the most classic and effective methods is the Fischer indole (B1671886) synthesis, which can be adapted to form the carbazole core.
Fischer Indole Synthesis: This strategy would involve the acid-catalyzed reaction of a suitable arylhydrazine with a ketone precursor, specifically a tetrahydropyrazolo[4,3-c]quinolin-4-one. The reaction proceeds via a hydrazone intermediate, which undergoes a research-nexus.netresearch-nexus.net-sigmatropic rearrangement followed by aromatization to yield the final fused carbazole system. The synthesis of the requisite ketone intermediate is a critical preparatory step.
Graebe-Ullmann Reaction: This method involves the reductive cyclization of an N-aryl-1-nitrocarbazole precursor. In this context, the synthesis would begin with a 4-(2-nitrophenyl)pyrazole derivative. Reductive treatment, typically with a phosphite (B83602) or phosphine (B1218219) reagent, would generate a nitrene intermediate that undergoes intramolecular insertion to form the carbazole ring.
Diels-Alder Cycloaddition: A [4+2] cycloaddition strategy can be envisioned for constructing the carbazole's non-aromatic six-membered ring precursor. nih.govresearchgate.net This would involve the reaction of a diene, such as a 4-vinyl-3-phenylpyrazole, with a suitable dienophile. Subsequent dehydrogenation or aromatization of the resulting cycloadduct would furnish the pyrazolo[4,3-a]carbazole core. nih.gov
Transition-Metal Catalyzed Approaches (e.g., Palladium-mediated Cross-Dehydrogenative Coupling)
Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium, for the construction of C-N and C-C bonds essential for heterocyclic synthesis. researchgate.net These methods offer high efficiency, functional group tolerance, and opportunities for direct C-H bond functionalization.
Buchwald-Hartwig Amination: An intramolecular variant of the Buchwald-Hartwig amination is a premier method for carbazole synthesis. mdpi.com The synthesis would commence with the coupling of a 3-phenyl-4-aminopyrazole derivative with a 1-bromo-2-halobenzene. The resulting N-(2-halophenyl)-N-(pyrazol-4-yl)amine precursor would then undergo an intramolecular palladium-catalyzed cyclization to form the pyrazolo[4,3-a]carbazole skeleton.
Palladium-Catalyzed Oxidative Cyclization: A more atom-economical approach involves the direct intramolecular C-H/N-H cyclization of an N-phenyl-4-aminopyrazole precursor. This reaction, often referred to as a dehydrogenative coupling, typically employs a palladium(II) catalyst and an oxidant such as copper(II) acetate (B1210297) or oxygen. This method avoids the need for pre-halogenating the phenyl ring, streamlining the synthetic sequence. The regioselectivity of the C-H activation on the phenyl ring is a key consideration, influenced by both steric and electronic factors.
The table below summarizes representative conditions for palladium-catalyzed carbazole formation, which are adaptable for the synthesis of the pyrazolo[4,3-a]carbazole core.
| Catalyst | Ligand/Additive | Oxidant | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(OAc)₂ | P(o-tol)₃ | O₂ | Toluene | 110 | 85 | |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ (Base) | Toluene | 100 | 95 | mdpi.com |
| Pd(OAc)₂ | None | Cu(OAc)₂ | AcOH | 130 | 59 | |
| PdCl₂(dppf) | dppf | NaOtBu (Base) | Dioxane | 100 | 92 | mdpi.com |
Regioselective Introduction and Modification of the Phenyl Moiety at C-3
The placement of the phenyl group at the C-3 position of the pyrazole ring is a critical regiochemical challenge. The synthetic strategy can be broadly divided into two approaches: incorporating the phenyl group into the pyrazole building block before the carbazole ring is formed, or adding it to the fully assembled pyrazolo[4,3-a]carbazole scaffold.
Pre-cyclization Functionalization Strategies
Introducing the phenyl group at an early stage, prior to the carbazole-forming cyclization, is generally the more efficient and regioselective approach. This strategy relies on the robust and predictable chemistry of pyrazole synthesis.
The classic Knorr pyrazole synthesis and related methods are ideal for this purpose. The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) is a cornerstone of pyrazole synthesis. To achieve the desired 3-phenyl substitution, a β-diketone such as benzoylacetone (B1666692) can be reacted with hydrazine hydrate. This reaction can potentially yield two regioisomers: 3-phenyl-5-methylpyrazole and 5-phenyl-3-methylpyrazole. The reaction conditions, particularly the pH, can be tuned to favor the desired 3-phenyl regioisomer. Once the 3-phenylpyrazole is obtained, it can be functionalized at the C-4 and N-1 positions to generate the necessary precursor for the subsequent carbazole ring annulation as described in section 2.2.
Post-cyclization Derivatization
Alternatively, the phenyl group can be installed after the formation of the pyrazolo[4,3-a]carbazole core. This approach requires a highly regioselective functionalization of the C-3 position of the tetracyclic system.
Direct C-H Arylation: Transition-metal-catalyzed direct C-H arylation has emerged as a powerful tool for the late-stage modification of heterocyclic compounds. A palladium-catalyzed C-H/C-H cross-coupling reaction between the pyrazolo[4,3-a]carbazole core and benzene (B151609), or a Suzuki-Miyaura type coupling with phenylboronic acid, could potentially install the phenyl group at the C-3 position. The inherent reactivity of the C-H bonds on the pyrazole ring, influenced by the electronic nature of the fused carbazole system, would dictate the regiochemical outcome. The C-3 position is often susceptible to electrophilic attack or metallation, making it a plausible site for functionalization.
The table below outlines potential conditions for the direct arylation of pyrazole systems, which could be adapted for the C-3 phenylation of the pyrazolo[4,3-a]carbazole core.
| Coupling Partner | Catalyst | Oxidant/Base | Solvent | Temperature (°C) | Ref. |
| Thiophene (B33073) | Pd(OAc)₂ | AgOAc | TFA | 120 | |
| Phenylboronic Acid | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | 110 | |
| Diaryliodonium Salt | CuI | K₃PO₄ | DMF | 80 |
This strategy, while more convergent, faces the significant challenge of controlling regioselectivity on a complex, polycyclic aromatic system. Pre-cyclization functionalization therefore remains the more reliable and predictable pathway for the synthesis of this compound.
Mechanistic Investigations of Key Bond-Forming Reactions
The synthesis of the complex this compound framework involves the strategic formation of both the carbazole and pyrazole ring systems. Mechanistic studies have illuminated the intricate pathways governing these crucial bond-forming reactions. The construction of the carbazole core often employs cycloaddition strategies, while the pyrazole ring is typically formed through condensation and cyclization.
A prevalent mechanistic pathway for carbazole synthesis is the acid-catalyzed domino Diels-Alder reaction. nih.govbeilstein-archives.org This process can be initiated from precursors like 3-(indol-3-yl)-1,3-diphenylpropan-1-ones, which first undergo oxidative dehydrogenation using an agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a reactive 3-vinylindole intermediate. nih.govbeilstein-archives.org This intermediate then acts as the diene in a Diels-Alder reaction with a suitable dienophile. The reaction proceeds through a concerted cycloaddition mechanism, leading to a tetrahydrocarbazole intermediate. beilstein-archives.org Subsequent aromatization, often facilitated by further oxidation, yields the stable carbazole ring system. beilstein-archives.org The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical for this transformation, as reactions show little to no progress in its absence. nih.gov
Another sophisticated approach involves the transition metal-catalyzed cyclization of indole-tethered allenes. chim.it In gold-catalyzed variants, the proposed mechanism begins with the coordination of the terminal allenic bond to the gold catalyst. This is followed by a 6-endo carbometallation reaction, which forms a zwitterionic vinyl gold intermediate. chim.it The pathway concludes with dehydration and protonolysis steps, which regenerate the catalyst and furnish the final carbazole structure. chim.it Palladium-catalyzed methods have also been developed, involving an initial N-arylation of an o-iodoaniline followed by an intramolecular palladium-catalyzed arylation to close the carbazole ring. nih.gov
The formation of the pyrazole ring fused to the carbazole scaffold is commonly achieved through the reaction of a β-dicarbonyl equivalent on the carbazole core with a hydrazine derivative. For instance, the synthesis of the closely related 7-Methyl-1-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole involves the reaction of 2-(hydroxymethylene)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with phenylhydrazine (B124118). nih.gov In this reaction, the phenylhydrazine first condenses with the ketone, and the subsequent intramolecular cyclization and dehydration, typically promoted by refluxing in glacial acetic acid, leads to the formation of the aromatic pyrazole ring. nih.gov
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The yield and selectivity of synthetic routes toward dihydropyrazolo[4,3-a]carbazoles are highly dependent on the careful optimization of reaction conditions. Key parameters that have been systematically investigated include the choice of catalysts, solvents, temperature, and reactants.
For the carbazole ring construction via Diels-Alder reactions, optimization studies have been crucial. metu.edu.tr The choice of catalyst is paramount; for example, p-toluenesulfonic acid has been identified as an effective catalyst for the cycloaddition step, while DDQ is used for the necessary oxidative aromatization steps. nih.gov In palladium-catalyzed cyclizations, Pd(OAc)₂ has been found to be a superior catalyst compared to others like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. nih.gov The choice of ligand, such as PCy₃, and solvent also significantly impacts the reaction's success, with acetonitrile (B52724) (MeCN) proving to be the most effective solvent over others like DMF or toluene. nih.gov
Temperature and reaction time are also critical variables. The synthesis of a phenyl-dihydropyrazolo[a]carbazole derivative via hydrazine condensation requires refluxing at 393 K for 6 hours in glacial acetic acid to achieve a good yield. nih.gov For the Diels-Alder approach to carbazoles, the reaction mixture is typically refluxed for several hours to ensure the completion of the cycloaddition and subsequent aromatization. nih.gov
The table below summarizes the findings from various studies on the optimization of reaction conditions for the synthesis of the core carbazole and pyrazole structures.
| Reaction Step | Parameter Optimized | Condition/Reagent | Observation | Reference |
|---|---|---|---|---|
| Carbazole Synthesis (Diels-Alder) | Catalyst | p-Toluenesulfonic acid (p-TsOH) | Essential for the reaction; nearly no product forms in its absence. | nih.gov |
| Carbazole Synthesis (Pd-Catalyzed Cyclization) | Catalyst | Pd(OAc)₂ | Demonstrated higher efficacy compared to other palladium catalysts. | nih.gov |
| Carbazole Synthesis (Pd-Catalyzed Cyclization) | Solvent | Acetonitrile (MeCN) | Yielded the best results compared to DMF and toluene. | nih.gov |
| Pyrazole Synthesis (Hydrazine Condensation) | Solvent/Catalyst | Glacial Acetic Acid | Acts as both solvent and acid catalyst, promoting cyclization. | nih.gov |
| Pyrazole Synthesis (Hydrazine Condensation) | Temperature | 393 K (Reflux) | Required for driving the condensation and dehydration steps to completion. | nih.gov |
| Carbazole Synthesis (General) | Oxidizing Agent | DDQ | Effectively used for dehydrogenation and final aromatization steps. | nih.govbeilstein-archives.org |
Green Chemistry Principles in the Synthesis of Dihydropyrazolo[4,3-a]carbazoles
The integration of green chemistry principles into the synthesis of complex heterocyclic molecules like dihydropyrazolo[4,3-a]carbazoles is an area of growing importance, aimed at reducing environmental impact and improving sustainability. rsc.org Research has focused on developing eco-friendly methods for synthesizing the constituent pyrazole and carbazole rings. psu.edunih.gov
A key principle of green chemistry is the use of environmentally benign solvents. For pyrazole and triazole synthesis, methods have been developed that utilize water as the reaction medium, a concept known as "on water" synthesis. rsc.org This approach avoids the use of volatile and toxic organic solvents. Furthermore, biodegradable solvents like Cyrene™ have been successfully employed as alternatives to toxic solvents such as DMF and DMSO in related heterocyclic syntheses. nih.gov
The use of efficient and reusable catalysts is another cornerstone of green chemistry. Enzyme-catalyzed reactions, for instance, offer a clean method for constructing carbazole frameworks under mild conditions. psu.edu Laccase-catalyzed oxidation of arylamines can produce carbazole derivatives, representing an environmentally friendly alternative to traditional chemical oxidizers. psu.edu In addition, heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), have been developed for the synthesis of related azoles. rsc.orgmdpi.com These catalysts are robust, economical, and can be recovered and reused multiple times, minimizing waste. rsc.org
Minimizing energy consumption and waste are also critical. The use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of pyrazole precursors, often leading to cleaner reactions with less byproduct formation. nih.govmdpi.comresearchgate.net The development of one-pot, multi-component reactions and continuous flow protocols further enhances sustainability by reducing the number of purification steps, minimizing solvent use, and lowering E-factor (Environmental factor) values. rsc.org These strategies represent a significant step towards the sustainable production of complex molecules like this compound.
Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically for the compound This compound are not publicly available.
The requested analyses, including Density Functional Theory (DFT) studies on electronic structure, HOMO-LUMO gap analysis, charge distribution mapping, prediction of spectroscopic parameters, Molecular Dynamics (MD) simulations, and quantum chemical calculations of reactivity, appear not to have been published for this specific molecule.
While computational chemistry is a widely used field for characterizing novel compounds, and studies exist for related but structurally distinct isomers such as pyrazolo[3,4-a]carbazole and pyrazolo[4,3-c]carbazole derivatives, the specific data required to populate the requested article outline for this compound could not be located. nih.govresearchgate.netresearchgate.netnih.gov Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses as requested.
Theoretical and Computational Chemistry Investigations
Theoretical Studies on Tautomeric Equilibria and Aromaticity
Theoretical and computational studies offer significant insights into the fundamental properties of heterocyclic compounds, including the tautomeric equilibria and aromaticity of pyrazolo[4,3-a]carbazole systems. While specific research on 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole is not extensively documented, general principles derived from studies on related pyrazole (B372694) and carbazole (B46965) derivatives allow for a theoretical exploration of its likely characteristics.
Pertaining to pyrazole derivatives, the position of the movable proton on the nitrogen atoms of the pyrazole ring is a key aspect of its chemistry. nih.gov The stability of these tautomers is influenced by both the electronic nature of the substituents and the surrounding solvent. researchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT), have been effectively used to predict the most stable tautomeric forms of various pyrazole-containing compounds. researchgate.netnih.gov For instance, electron-withdrawing groups on the pyrazole ring tend to favor one tautomer over another. researchgate.net In the case of this compound, the fusion of the pyrazole ring with the electron-rich carbazole moiety, along with the presence of a phenyl substituent, would create a unique electronic environment influencing the tautomeric equilibrium. The potential tautomers would need to be computationally modeled to determine their relative energies and predict the predominant form in different environments.
Prediction of Nonlinear Optical (NLO) Properties
Computational chemistry plays a crucial role in the prediction and understanding of the nonlinear optical (NLO) properties of organic molecules. researchgate.netrsc.orgnih.gov Carbazole and its derivatives are known to be promising building blocks for NLO materials due to their electron-rich nature, which facilitates intramolecular charge transfer (ICT), a key factor for a high NLO response. rsc.orgku.ac.ae Theoretical studies, often employing DFT and time-dependent DFT (TD-DFT) calculations, are used to predict NLO properties such as polarizability (α) and first hyperpolarizability (β). nih.govwum.edu.pk
For this compound, the molecular structure suggests potential for significant NLO activity. The carbazole core can act as an excellent electron donor, while the fused pyrazole ring and the phenyl substituent can be tailored to act as electron-accepting or -donating groups. This arrangement can create a donor-π-acceptor (D-π-A) or a more complex electronic system, which is a common design strategy for enhancing NLO properties. rsc.org
Computational investigations into similar carbazole derivatives have shown that the nature and position of substituents have a profound impact on the NLO response. researchgate.netku.ac.ae The introduction of strong electron-donating and electron-accepting groups at appropriate positions of the carbazole framework can significantly increase the first hyperpolarizability. In the case of this compound, the phenyl group's electronic properties and its dihedral angle with respect to the carbazole plane would be critical in determining the extent of π-conjugation and, consequently, the NLO response.
The following table outlines the key parameters often calculated in theoretical NLO studies and their significance.
| Parameter | Symbol | Significance in NLO Properties |
| Dipole Moment | µ | A large change in dipole moment between the ground and excited states is indicative of significant intramolecular charge transfer, which often correlates with a higher NLO response. |
| Polarizability | α | Represents the ease with which the electron cloud of a molecule can be distorted by an external electric field. Higher polarizability is generally associated with larger NLO effects. |
| First Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. It is a key indicator of a material's potential for applications such as second-harmonic generation. |
| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often leads to easier electronic transitions and can enhance NLO properties. nih.gov |
Theoretical calculations on this compound would involve optimizing its geometry and then computing these NLO-related parameters to predict its potential as an NLO material.
Supramolecular Assembly and Packing Prediction
The prediction of how molecules will arrange themselves in the solid state, known as crystal packing, is a challenging yet vital area of computational chemistry, particularly for the design of functional organic materials. rsc.orgchemrxiv.org The supramolecular assembly of carbazole derivatives is often governed by a combination of weak intermolecular interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions. nih.govnih.govresearchgate.net
For this compound, several types of intermolecular interactions can be anticipated to direct its self-assembly. The carbazole and phenyl rings provide extensive π-surfaces that are prone to π-π stacking interactions. nih.gov The hydrogen atom on the pyrazole's nitrogen and potentially on the carbazole's nitrogen can participate in N-H···N or N-H···π hydrogen bonds. Furthermore, the numerous C-H bonds on the phenyl and carbazole moieties can act as donors for C-H···π interactions with the aromatic rings of neighboring molecules. nih.gov
Computational methods for crystal structure prediction typically involve generating a large number of possible crystal packing arrangements and then ranking them based on their lattice energies, which are calculated using force fields or quantum mechanical methods. These predictions can provide valuable insights into the most likely crystal structures and the dominant intermolecular interactions.
The table below summarizes the key intermolecular interactions expected to play a role in the supramolecular assembly of this compound.
| Interaction Type | Description | Potential Role in Packing |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can lead to the formation of columnar or layered structures, influencing electronic properties. |
| C-H···π Interactions | An interaction between a C-H bond and a π-system. | These are ubiquitous in the crystal packing of aromatic molecules and contribute significantly to the overall stability of the crystal lattice. nih.gov |
| Hydrogen Bonding | Interactions involving a hydrogen atom located between two other atoms (e.g., N-H···N). | Can form strong and directional links between molecules, leading to well-defined supramolecular architectures. |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | Contribute to the overall packing efficiency and density of the crystal. |
Computational modeling of the supramolecular assembly of this compound would provide a theoretical basis for understanding its solid-state properties and could guide experimental efforts in crystal engineering and materials design.
Chemical Reactivity and Advanced Derivatization Strategies
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fused System
The susceptibility of the pyrazolo[4,3-a]carbazole system to aromatic substitution is dictated by the electronic properties of both the carbazole (B46965) and pyrazole (B372694) components.
Electrophilic Aromatic Substitution: The carbazole portion of the molecule is inherently electron-rich and is the primary site for electrophilic attack. Analogous to carbazole itself, the positions of highest electron density are C-6 and C-8 (equivalent to C-3 and C-6 in a standard carbazole ring). Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur preferentially on the carbazole's benzene (B151609) ring.
In related fused pyrazole systems, such as pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions like bromination, iodination, and nitration have been successfully carried out, demonstrating the susceptibility of such fused rings to these transformations. nih.govsemanticscholar.org For instance, bromination with bromine in acetic acid, iodination with iodine monochloride, and nitration with a mixture of nitric and sulfuric acids are effective methods for introducing substituents onto the aromatic core of similar heterocyclic systems. semanticscholar.org The choice of reagents and conditions can influence the degree of substitution, with possibilities of mono- or di-substituted products. nih.govsemanticscholar.org
Nucleophilic Aromatic Substitution: The pyrazole ring, being electron-deficient, makes the fused system more amenable to nucleophilic attack, particularly if a leaving group is present on the carbazole or phenyl rings. However, nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups and a good leaving group (like a halogen). In the absence of such activating groups, these reactions are generally difficult on the unsubstituted carbazole portion. Conversely, if a halogen atom were introduced onto the pyrazole ring or an activated position of the carbazole ring, it could potentially be displaced by strong nucleophiles. Studies on other electron-deficient heterocyclic scaffolds show that amination reactions with nucleophilic amines can occur at halogenated positions. beilstein-journals.org
Metalation and Cross-Coupling Reactions for Further Functionalization
Modern synthetic organic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These strategies are highly applicable to the functionalization of the 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole core.
Metalation: Direct C-H activation followed by metalation is a powerful tool for introducing functionality without prior halogenation. For related heterocyclic systems like pyrazolo[3,4-c]pyridines, selective metalation has been achieved using strong bases like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex). nih.govresearchgate.net This approach allows for deprotonation at specific sites, creating an organometallic intermediate that can be trapped with various electrophiles (e.g., iodine, aldehydes, disulfides). nih.gov For the pyrazolo[4,3-a]carbazole scaffold, C-H bonds on the carbazole and phenyl rings could be targeted for such reactions.
Cross-Coupling Reactions: Once halogenated or boronylated derivatives of the scaffold are prepared, a vast array of cross-coupling reactions become accessible.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halo-derivative (e.g., bromo- or iodo-pyrazolo[4,3-a]carbazole) and a boronic acid or ester is a robust method for introducing new aryl, heteroaryl, or vinyl groups. nih.govrsc.org This is a common strategy for building complex organic semiconductors and biologically active molecules. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a halo-derivative with a primary or secondary amine in the presence of a palladium catalyst. wikipedia.orgnih.gov It is a key method for synthesizing arylamines and has been applied to various heterocyclic amines, including carbazole. nih.gov This would be an effective way to introduce amino functionalities at various positions on the pyrazolo[4,3-a]carbazole framework.
Negishi and Stille Coupling: These reactions provide alternative routes for C-C bond formation. Negishi coupling uses organozinc reagents, while Stille coupling employs organotin reagents. nih.govresearchgate.net These methods are often complementary to Suzuki coupling in terms of substrate scope and functional group tolerance.
The following table summarizes potential cross-coupling strategies for a hypothetical bromo-substituted this compound.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Functionalization |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-Ar Bond (Arylation) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | C-N Bond (Amination) |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | C-R Bond (Alkylation/Arylation) |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-R Bond (Alkylation/Arylation) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C≡C-R Bond (Alkynylation) |
Oxidation and Reduction Chemistry of the Pyrazolo[4,3-a]carbazole Core
The oxidation and reduction of the pyrazolo[4,3-a]carbazole core can lead to significant changes in its structure and electronic properties.
Oxidation: The carbazole moiety is susceptible to oxidation. Chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for the dehydrogenation of tetrahydrocarbazole precursors to form the fully aromatic carbazole ring system. nih.govbeilstein-archives.org In the context of the this compound, mild oxidation could potentially lead to the fully aromatized, planar pyrazolo[4,3-a]carbazolium cation, which would have distinct photophysical properties. More aggressive oxidation could lead to degradation of the rings. The use of manganese dioxide (MnO₂) has also been reported for the aromatization of related heterocyclic systems. mdpi.com
Reduction: The reduction of the pyrazolo[4,3-a]carbazole core would likely target the aromatic rings. Catalytic hydrogenation (e.g., with H₂/Pd/C) under forcing conditions could potentially reduce the carbazole benzene rings. A Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could selectively reduce one of the benzene rings of the carbazole moiety. If reducible functional groups, such as nitro groups, were introduced onto the scaffold, they could be selectively reduced to amino groups using reagents like stannous chloride (SnCl₂) or iron in acidic media, a common strategy in the synthesis of functionalized pyrazoles. researchgate.net
Regioselective Modifications at Specific Positions (e.g., N-10 of Carbazole, Pyrazole Nitrogens)
The presence of three nitrogen atoms—one in the carbazole ring (N-10) and two in the pyrazole ring—offers multiple sites for regioselective functionalization, particularly alkylation and arylation.
N-10 of Carbazole: The N-H proton of the carbazole moiety is acidic and can be readily deprotonated by a base. Subsequent reaction with an electrophile allows for straightforward N-functionalization. This is a widely used reaction for modifying the solubility and electronic properties of carbazole-based materials. researchgate.net Common conditions involve using bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl or acyl halide. researchgate.net Microwave-assisted N-alkylation of carbazole has also been shown to be a rapid and efficient method. researchgate.net
Pyrazole Nitrogens: Regioselective functionalization of the pyrazole nitrogens is more complex. The alkylation of an unsymmetrical pyrazole can lead to a mixture of two regioisomers. The outcome is influenced by several factors:
Steric Hindrance: The phenyl group at the C-3 position will sterically hinder the adjacent nitrogen, potentially favoring alkylation at the other, more accessible pyrazole nitrogen.
Electronic Effects: The electronic nature of substituents on the pyrazole ring affects the nucleophilicity of the adjacent nitrogen atoms.
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the N1/N2 selectivity. beilstein-journals.org Studies on substituted pyrazoles and indazoles have shown that conditions can be tuned to favor one isomer over the other. beilstein-journals.orgresearchgate.net For instance, using NaH in THF has been shown to be highly selective for N-1 alkylation in many indazole systems. beilstein-journals.org
Potential Advanced Materials Applications Non Biological/non Clinical
Application in Organic Electronic Devices
The combination of the electron-rich carbazole (B46965) core and the pyrazole (B372694) unit in 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole makes it a promising candidate for use in various organic electronic devices. The carbazole group is a staple in organic electronics due to its high thermal stability, good hole mobility, and wide energy bandgap. The addition of a pyrazole ring can further tune the electronic properties, potentially leading to materials with balanced charge transport capabilities.
Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials
Carbazole derivatives are extensively used in OLEDs, serving as host materials for phosphorescent emitters or as blue fluorescent emitters themselves. The wide bandgap and high triplet energy of carbazole-based materials are crucial for preventing reverse energy transfer from the dopant to the host, leading to efficient light emission.
For instance, pyridinyl-carbazole fragments have been synthesized and utilized as host materials in phosphorescent OLEDs (PhOLEDs). These materials exhibit high thermal stability with decomposition temperatures between 361–386 °C and high triplet energy values of around 2.81-2.82 eV. nih.gov When used as a host for the green phosphorescent emitter Ir(ppy)₃, a device showed a power efficiency of 34.1 lm/W and a current efficiency of 33.9 cd/A. nih.gov Similarly, a blue PhOLED using a carbazole-based host with a FIrpic emitter achieved a power efficiency of 24.9 lm/W and a current efficiency of 23.9 cd/A. nih.gov
Derivatives of carbazole and diphenyl imidazole (B134444) have also been investigated as fluorescent emitters in OLEDs, demonstrating deep-blue emissions with a maximum quantum efficiency of 1.1%. indianchemicalsociety.com These compounds also show high triplet energy values (above 3.0 eV) and good hole drift mobility, making them suitable as hosts for green and red phosphorescent OLEDs, which have achieved maximum quantum efficiencies of 8.3% and 6.4%, respectively. indianchemicalsociety.com
Given these examples, this compound could potentially function as a high-triplet-energy host material in PhOLEDs or as a blue emitter, depending on its specific photoluminescent properties.
Table 1: Performance of OLEDs Utilizing Carbazole-Based Host Materials
| Emitter | Host Material Type | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emission Color |
|---|---|---|---|---|---|
| Ir(ppy)₃ (green) | Pyridinyl-carbazole | 34.1 | 33.9 | 9.4 | Green |
| FIrpic (blue) | Pyridinyl-carbazole | 24.9 | 23.9 | 10.3 | Blue |
| Green Phosphor | Carbazole-imidazole | - | - | 8.3 | Green |
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, carbazole derivatives are frequently employed as donor materials in OPVs and as sensitizers in DSSCs. Their strong electron-donating nature and ability to form stable radical cations are beneficial for efficient charge generation and transport.
The this compound, with its inherent donor-acceptor character (carbazole as donor, pyrazole as a potential weak acceptor or modifier), could be a promising candidate for use as a sensitizer (B1316253) in DSSCs or as a component in the active layer of OPVs.
Table 2: Performance of Solar Cells Utilizing Carbazole-Based Materials
| Device Type | Carbazole Derivative Type | Power Conversion Efficiency (%) |
|---|---|---|
| OPV | Polycarbazole | 5.7 |
| DSSC | Carbazole-based dye | 6.87 |
| DSSC | CAR-TPA | 2.12 |
Organic Field-Effect Transistors (OFETs) and Charge Transport Layers
The excellent hole-transporting properties of carbazole make it a suitable material for the active channel in p-type OFETs. The mobility of charge carriers in these devices is highly dependent on the molecular packing and crystallinity of the organic semiconductor.
Indolo[3,2-b]carbazole (B1211750) derivatives, which are structurally related to pyrazolocarbazoles, have been shown to be effective p-type semiconductors in OFETs. By modifying the substituents on the indolo[3,2-b]carbazole core, hole mobilities as high as 0.22 cm²/V·s with an on/off ratio of about 10⁵ have been achieved. ntu.edu.tw Another study on indolo[3,2-b]carbazole-based thin-film transistors reported mobility up to 0.12 cm²/V·s and a current on/off ratio of 10⁷. researchgate.net These materials also exhibit good environmental stability. researchgate.net The introduction of a phenyl group and a pyrazole ring in this compound could influence the molecular packing and, consequently, its charge transport characteristics, making it a compound of interest for OFET applications.
Table 3: Performance of OFETs with Indolo[3,2-b]carbazole Derivatives
| Derivative | Hole Mobility (cm²/V·s) | On/Off Ratio |
|---|---|---|
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ |
Development of Chemosensors and Optical Probes
The fluorescent nature of the carbazole moiety provides a platform for the development of chemosensors and optical probes. The pyrazole ring can act as a binding site for specific analytes, and the phenyl substituent can be used to tune the photophysical properties of the molecule.
Fluorescent Sensors for Specific Analytes (excluding biological effects of the compound itself)
Carbazole-based fluorescent sensors have been developed for the detection of various ions and molecules. The sensing mechanism often involves a change in the fluorescence intensity or a shift in the emission wavelength upon binding of the analyte.
For example, a phenyl-carbazole-based fluorescent sensor has been synthesized for the selective detection of Cu²⁺ and Co²⁺ ions in a normal saline system. nih.gov This sensor exhibits aggregation-induced emission (AIE) and shows a "turn-off" fluorescence performance upon interaction with the metal ions. nih.gov Another carbazole-based turn-on fluorescent probe was developed for the detection of hydrazine (B178648) in aqueous solution, with a low detection limit of 36.4 nM. rsc.org Furthermore, hydroxycarbazole derivatives have been studied as fluorescent sensors for the determination of halide anions. nih.gov
The structure of this compound, with its nitrogen-containing heterocyclic system, suggests its potential as a fluorescent sensor for metal ions or other analytes. The pyrazole moiety could provide specific binding sites, leading to high selectivity.
Table 4: Examples of Carbazole-Based Fluorescent Sensors
| Sensor Type | Analyte | Detection Limit | Sensing Mechanism |
|---|---|---|---|
| Phenyl-carbazole-based | Cu²⁺, Co²⁺ | Not specified | Turn-off fluorescence |
| Carbazole-based | Hydrazine | 36.4 nM | Turn-on fluorescence |
Electrochemical Sensing Platforms
The electrochemical activity of the carbazole nucleus allows for its use in the development of electrochemical sensors. The oxidation of carbazole can be modulated by the presence of specific analytes, providing a basis for electrochemical detection.
A series of 9-phenylcarbazoles have been synthesized and their electrochemical properties characterized. ntu.edu.tw It was found that for 3,6-substituted carbazoles, the oxidation is reversible, and the potential is affected by the substituents. ntu.edu.tw This substituent-dependent electrochemical behavior is a key feature for the design of electrochemical sensors. Polycarbazole films, which can be prepared by electrochemical oxidation of carbazole monomers, have also been investigated for their electrochemical and electrochromic properties. researchgate.net The changes in the color and electrochemical response of these films upon oxidation can be utilized for sensing applications.
The this compound molecule could be electropolymerized to form a functional film on an electrode surface, which could then be used as an electrochemical sensing platform. The pyrazole and phenyl groups would be expected to influence the electrochemical properties and the interaction with target analytes.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) |
| Iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2')picolinate (FIrpic) |
| nih.govnih.gov-Phenyl-C₇₁-butyric acid methyl ester (PC₇₀BM) |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole |
| CAR-TPA |
Exploration as Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials are of significant interest for applications in modern photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a material is intrinsically linked to its molecular structure, particularly the presence of polarizable electrons, such as those in π-conjugated systems.
The carbazole nucleus, a core component of this compound, provides an extended π-electron system that is often associated with significant NLO properties. Organic materials incorporating carbazole have been a focus of research for this reason. researchgate.net The fusion of the pyrazole ring and the addition of a phenyl group to the carbazole scaffold can further modify the electronic distribution and enhance intramolecular charge transfer possibilities, which are crucial for tuning NLO responses.
While the broader family of carbazole derivatives has been investigated for NLO applications, specific, detailed research findings on the quantitative NLO properties of this compound are not extensively detailed in currently available scientific literature. Theoretical and experimental studies would be required to determine its specific hyperpolarizability and to fully assess its potential as a viable NLO material. Quantum-chemical simulations on related carbazole-based structures have been used to predict the effect of different substituents on linear and nonlinear optical properties. researchgate.net
Photochromic and Thermochromic Material Development
Photochromic and thermochromic materials, which undergo reversible color changes upon exposure to light or temperature, respectively, have applications in smart windows, sensors, and security inks. This behavior often arises from a reversible structural transformation within the molecule.
The rigid, fused-ring system of this compound provides a stable scaffold that could potentially be functionalized to incorporate photo- or thermo-sensitive groups. The inherent photochemical stability and electronic activity of the carbazole unit make it a suitable platform for designing such "smart" materials.
However, similar to the NLO properties, the specific photochromic or thermochromic behavior of this compound has not been a subject of dedicated investigation in the reviewed literature. The development of such properties would likely necessitate further chemical modification of the core structure to introduce moieties capable of undergoing the necessary reversible transformations, such as spiropyrans or other known photo/thermo-active groups. Future research could explore these synthetic pathways to investigate whether this compound can serve as a precursor for novel photo- and thermochromic systems.
Future Perspectives and Emerging Research Directions
Innovations in Sustainable Synthesis of Pyrazolo[4,3-a]carbazole Systems
The future synthesis of 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole and its derivatives is expected to be heavily influenced by the principles of green chemistry, moving away from conventional methods that often involve harsh conditions and hazardous reagents. cu.edu.egnih.gov Emerging strategies focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials. researchgate.net
Key innovations in this area include:
Microwave-Assisted and Sonication Synthesis: These non-traditional activation methods can significantly shorten reaction times, improve product yields, and offer cleaner reaction profiles compared to conventional heating. nih.govekb.eg The application of sonication in the presence of ionic liquids has been shown to produce pyrazolone (B3327878) derivatives in remarkable yields. ekb.eg
Green Catalysts and Solvents: The use of reusable catalysts, such as ionic liquids or magnetically recoverable nanocatalysts, is a growing trend. cu.edu.egresearchgate.net Furthermore, performing reactions in environmentally friendly solvents like water ("on water" synthesis) or eliminating solvents entirely represents a significant step towards sustainability. rsc.org An "on water" method has been successfully developed for the synthesis of N-unsubstituted pyrazoles, which notably avoids the use of toxic hydrazine (B178648). rsc.org
One-Pot Multicomponent Reactions: Designing synthetic pathways where multiple bonds are formed in a single operation from simple starting materials is a cornerstone of green chemistry. nih.gov These reactions improve efficiency and reduce the waste generated from intermediate purification steps.
C-H Functionalization: Direct C-H activation and functionalization are powerful, atom-economical methods for creating derivatives. chim.it Transition-metal-catalyzed protocols allow for the precise modification of the carbazole (B46965) skeleton, providing a sustainable route to novel functionalized molecules without the need for pre-functionalized starting materials. chim.it
| Sustainable Technique | Potential Advantages for Pyrazolo[4,3-a]carbazole Synthesis | Illustrative Example from Related Systems |
|---|---|---|
| Microwave/Ultrasound Irradiation | Reduced reaction times, higher yields, cleaner reactions. nih.gov | Synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolone derivatives. cu.edu.egekb.eg |
| Ionic Liquid Catalysis | Enhanced reaction rates, reusability of catalyst, avoidance of flammable solvents. cu.edu.eg | Efficient synthesis of biologically active pyrazolopyrimidines. cu.edu.eg |
| "On Water" Synthesis | Eliminates toxic organic solvents and can simplify product purification. rsc.org | Cyclization of 1,3-diketones to form pyrazole-3-carboxylates. rsc.org |
| Direct C-H Functionalization | High atom economy, reduces synthetic steps, allows for late-stage diversification. chim.it | Regioselective alkylation and arylation of the carbazole core. chim.it |
Rational Design of Structure-Property Relationships for Tailored Materials Performance
The ability to predict and control the electronic and photophysical properties of this compound through targeted structural modifications is crucial for its application in high-performance materials. Rational design, guided by an understanding of structure-property relationships, allows for the fine-tuning of the molecule for specific functions. The carbazole moiety is an excellent hole-transporter, while the fusion of a pyrazole (B372694) ring introduces possibilities for tuning electron-accepting character. rsc.org
Future research will likely focus on:
Tuning Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection barriers and the optical bandgap of the material. By strategically placing electron-donating or electron-withdrawing substituents on the carbazole or phenyl rings, these energy levels can be precisely controlled. For instance, adding donor groups to the carbazole unit can raise the HOMO level, while adding acceptor groups to the pyrazole or phenyl moieties can lower the LUMO.
Controlling Charge Transport: The intrinsic charge mobility of the material is highly dependent on molecular packing in the solid state and the electronic coupling between adjacent molecules. Introducing bulky groups, such as tert-butyl, can alter intermolecular interactions and prevent aggregation, which is often crucial for maintaining high photoluminescence quantum yields in the solid state. nih.gov
Modifying Triplet Energy: For applications in phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs, the triplet energy (ET) of the host material must be higher than that of the emitter. rsc.org The rigid, fused structure of the pyrazolo[4,3-a]carbazole core is expected to confer a high triplet energy, a characteristic feature of many carbazole derivatives. rsc.org This ET can be further modulated through functionalization to ensure efficient energy transfer to guest emitters.
| Structural Modification on Core Scaffold | Predicted Effect on Property | Target Application |
|---|---|---|
| Add electron-donating groups (e.g., -OCH₃) to carbazole | Raise HOMO level, decrease hole injection barrier | Hole-Transport Layer (HTL), Host Material |
| Add electron-withdrawing groups (e.g., -CN) to phenyl ring | Lower LUMO level, tune emission color (blue shift) | Electron-Transport Layer (ETL), Blue Emitter |
| Introduce bulky substituents (e.g., tert-butyl) | Increase steric hindrance, reduce aggregation, improve film morphology | Fluorescent Emitters, Host Materials |
| Extend π-conjugation with additional aromatic rings | Red-shift emission, potentially increase charge mobility | Green/Red Emitters, Charge Transport Materials |
Integration of the Compound into Advanced Device Architectures and Miniaturized Systems
The unique combination of a hole-transporting carbazole unit and a tunable pyrazole moiety makes this compound a highly promising candidate for various roles within advanced electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). mdpi.commagtech.com.cn Carbazole-based compounds are widely used in OLEDs due to their high thermal stability, good hole transport properties, and wide bandgaps. nih.govmdpi.com
Emerging applications in device architectures include:
Host Materials: The expected high triplet energy of the pyrazolocarbazole core makes it an excellent candidate for hosting green, red, or blue phosphorescent and TADF emitters, preventing back energy transfer and ensuring high device efficiency. mdpi.com
Fluorescent Emitters: By tuning the molecular structure, the compound and its derivatives could function as efficient deep-blue emitters, which are critical for full-color displays and solid-state lighting but remain a significant challenge in the field. nih.gov
Bipolar Transport Materials: While carbazole is primarily a hole transporter, the introduction of the electron-deficient pyrazole ring and further functionalization with acceptor groups could induce bipolar charge transport capabilities, allowing a single material to transport both holes and electrons, simplifying device architecture. mdpi.com
| Role in OLED Device | Key Property Requirement | Achieved Performance with Analogous Materials |
|---|---|---|
| Host for Phosphorescent/TADF Emitter | High Triplet Energy (>2.7 eV), good thermal stability, balanced charge transport. | External Quantum Efficiencies (EQEs) of 8.3% (green) and 6.4% (red) achieved with carbazole-imidazole hosts. mdpi.com |
| Deep-Blue Fluorescent Emitter | High Photoluminescence Quantum Yield (PLQY), wide bandgap, CIE coordinates (y < 0.10). | Non-doped deep-blue OLEDs with carbazole-imidazole emitters have reached EQEs of 4.43% with CIE (0.159, 0.080). nih.gov |
| Hole-Transporting Layer (HTL) | High hole mobility (>10⁻⁴ cm²/V·s), appropriate HOMO level for efficient injection. | Carbazole-imidazole derivatives have demonstrated hole drift mobility exceeding 10⁻⁴ cm²/V·s. mdpi.com |
High-Throughput Screening and Combinatorial Chemistry for New Derivative Discovery
The traditional one-at-a-time synthesis and testing of new materials is a major bottleneck in materials discovery. mdpi.com The future exploration of the this compound chemical space will increasingly rely on high-throughput (HTS) and combinatorial methods to rapidly synthesize and screen libraries of derivatives. nih.govewadirect.com
This emerging paradigm involves several key steps:
Combinatorial Synthesis: Creating large libraries of compounds by systematically varying the substituents at different positions on the pyrazolocarbazole core. For example, different aryl groups could be introduced at the phenyl position, or various functional groups could be attached to the carbazole nitrogen.
High-Throughput Fabrication: Using techniques like microarray printing, thousands of unique material formulations can be deposited onto a single substrate for parallel testing. nih.gov
Rapid Screening: The fabricated libraries can then be rapidly screened for key performance indicators. For optoelectronic materials, this could involve automated photoluminescence measurements to identify compounds with high quantum yields and desired emission colors, or electrical characterization to find materials with high charge carrier mobility. rsc.org This approach drastically accelerates the identification of lead compounds for further development. mdpi.com
| Combinatorial Library Variable | Example Substituents | Property to be Screened (HTS) |
|---|---|---|
| Substitution on the Phenyl Ring | -CF₃, -CN, -N(Ph)₂, -OCH₃ | Emission Wavelength, Photoluminescence Quantum Yield (PLQY) |
| Substitution on the Carbazole Ring | Aryl groups, alkyl chains, donor/acceptor units | Solid-State Morphology, Charge Carrier Mobility |
| Substitution on the Pyrazole Nitrogen | Aryl groups, alkyl groups | Solubility, Thermal Stability (Tg, Td) |
Advancements in Multiscale Computational Modeling for Complex Properties
Computational modeling is an indispensable tool for accelerating the rational design of new materials by predicting their properties before undertaking costly and time-consuming synthesis. mdpi.com For a complex molecule like this compound, a multiscale modeling approach is necessary to accurately predict its behavior from the single-molecule level to its performance in a solid-state device. scispace.com
Future computational efforts will integrate multiple levels of theory:
Quantum Chemistry (DFT): Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) will be used to calculate the intrinsic electronic properties of a single molecule, such as its geometry, FMO energy levels, absorption and emission spectra, and triplet energy. rsc.orgmdpi.com This provides the fundamental understanding needed to establish structure-property relationships.
Molecular Dynamics (MD): Classical Molecular Dynamics simulations will be used to predict the morphology and molecular packing of the compound in an amorphous thin film. This is critical because intermolecular interactions in the solid state can significantly alter the photophysical properties observed for an isolated molecule.
Hybrid QM/MM Models: To get the most accurate picture, multiscale Quantum Mechanics/Molecular Mechanics (QM/MM) models will be employed. mdpi.com In this approach, a single molecule is treated with high-level quantum mechanics, while its surrounding environment in the film is modeled using less computationally expensive classical force fields. This method can accurately predict properties like the inhomogeneous broadening of emission spectra, which is crucial for achieving high color purity in OLEDs. mdpi.com
| Computational Method | Predicted Properties for this compound | Impact on Materials Design |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron distribution, bond lengths. researchgate.net | Guides substituent choice for tuning electronic properties. |
| Time-Dependent DFT (TD-DFT) | Absorption/emission spectra, singlet and triplet excited state energies. rsc.org | Predicts emission color and suitability as a host material. |
| Molecular Dynamics (MD) | Amorphous film morphology, molecular packing, glass transition temperature. | Informs on thermal stability and potential for charge transport pathways. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Environmental effects on spectra (solvatochromism), spectral broadening in films. mdpi.com | Predicts color purity and performance in a realistic device environment. |
Interdisciplinary Research Synergies for Novel Applications in Materials Science
The successful development and application of this compound and its derivatives will not be the product of a single field, but rather the result of strong synergies between multiple scientific and engineering disciplines. Fused heterocycles are already a focal point for interdisciplinary research spanning from medicinal chemistry to materials science. researchgate.net
The key collaborative efforts will include:
Synthetic Chemistry & Computational Chemistry: Computational chemists will model libraries of virtual compounds to identify candidates with promising properties, guiding synthetic chemists to focus their efforts on the most viable targets. This "in silico" screening dramatically increases the efficiency of the discovery process.
Materials Science & Device Physics: Materials scientists will synthesize and characterize the novel compounds, providing crucial experimental data on their photophysical, thermal, and electronic properties. Device physicists and engineers will then integrate these materials into device architectures like OLEDs, testing their performance and providing feedback that informs the next cycle of molecular design. mdpi.com
Chemical Engineering & Manufacturing: As promising materials are identified, chemical engineers will be essential for developing scalable, cost-effective, and sustainable synthesis routes. Collaboration with manufacturing experts will ensure that these new materials can be integrated into industrial production lines for displays, lighting, and other electronic systems.
This integrated, interdisciplinary approach—combining predictive modeling, innovative synthesis, and advanced device engineering—is the future pathway for translating the molecular potential of this compound into tangible technological advancements.
Q & A
Q. What are the established synthetic routes for 3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole, and how do their yields compare?
The compound can be synthesized via linear routes starting from indigo derivatives or through cyclization reactions. For example:
- A seven-step linear synthesis from indigo derivatives involves functionalization of the carbazole nitrogen, achieving moderate yields (35–50%) .
- Alternative methods include condensation of 1,2-cyclohexanedione with phenylhydrazine, yielding 40% under optimized conditions, or using 2-aminocyclohexanone hydrochloride with phenylhydrazine (92% yield) . Key factors affecting yields include substituent compatibility, solvent selection, and reaction time.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- X-ray crystallography resolves the planar aromatic system and substituent orientation, as demonstrated for related carbazoles .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., dihydropyrazole protons at δ 4.2–5.1 ppm) and aromatic coupling patterns.
- IR spectroscopy confirms functional groups (e.g., NH stretches at ~3400 cm⁻¹ for carbazole) .
Q. How is the antibacterial activity of this compound evaluated in preclinical studies?
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Bacillus anthracis) and mycobacteria (e.g., Mycobacterium tuberculosis) are standard.
- Activity is compared to reference drugs (e.g., rifampicin for TB) and correlated with structural features like hydrogenated alkyl substituents, which enhance membrane penetration .
Advanced Research Questions
Q. How do substituent modifications on the carbazole core affect bioactivity against bacterial vs. mycobacterial targets?
- Hydrogenated alkyl groups at R1/R2 positions improve activity against B. anthracis (MIC: 8–16 µg/mL) but show no enhancement against M. tuberculosis.
- Cyano-to-carboxamide substitution at position 6 increases B. anthracis inhibition (MIC: 4 µg/mL) but retains similar potency for TB, suggesting target-specific steric or electronic requirements .
Q. How can contradictory bioactivity data from functional group modifications be resolved?
- Mechanistic profiling : Compare binding affinities to bacterial enzymes (e.g., B. anthracis dihydrofolate reductase vs. M. tuberculosis InhA).
- Molecular dynamics simulations assess substituent interactions with target active sites. For example, carboxamide groups may form hydrogen bonds in B. anthracis but clash with M. tuberculosis hydrophobic pockets .
Q. What strategies optimize pharmacokinetic properties while retaining antimicrobial efficacy?
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions.
- Metabolic stability : Replace labile substituents (e.g., ester-to-amide conversion) or annelate heterocycles (e.g., isoxazolo/pyrazolino rings) to reduce CYP450-mediated degradation .
Q. How can synthetic byproducts or impurities be minimized during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
